molecular formula C8H5BrN2O2 B1376926 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1363380-72-6

4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B1376926
CAS RN: 1363380-72-6
M. Wt: 241.04 g/mol
InChI Key: HPBBNPMQZCTSEQ-UHFFFAOYSA-N
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Description

“4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1363380-72-6 . It has a molecular weight of 241.04 . The compound is an off-white solid and is stored at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” were not found, there are general synthetic pathways for pyrazolo[1,5-a]pyrimidines . These pathways involve various transformations that improve structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The structural motif of “4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” were not found, there are general reactions involving pyrazolo[1,5-a]pyrimidines . These reactions involve the use of catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) and occur under room temperature conditions .


Physical And Chemical Properties Analysis

“4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is an off-white solid . It has a molecular weight of 241.04 and is stored at room temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” and found some information on its use in medicinal chemistry and material science. Below are the details organized into separate sections for each field:

Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines Synthesis: “4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is used in the synthesis of pyrazolo[1,5-a]pyrimidines, which are a significant family of N-heterocyclic compounds with a high impact in medicinal chemistry. These compounds have been noted for their significant photophysical properties .

Material Science

Catalysis in Green Synthesis: This compound has been utilized as a catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones. The process involves a multi-component reaction that regioselectively produces pyrazolo[3,4-b]quinolinones with excellent yield .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 .

Future Directions

Pyrazolo[1,5-a]pyrimidines, the family of compounds to which “4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” belongs, have attracted a great deal of attention in material science recently due to their significant photophysical properties . Future research could focus on the development of new synthetic routes and applications of these compounds .

Mechanism of Action

properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBBNPMQZCTSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743777
Record name 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS RN

1363380-72-6
Record name 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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